REACTION_CXSMILES
|
[C:1]1([CH2:11][NH2:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.O=[C:14]([C:20](=O)[CH3:21])[C:15]([O:17][CH2:18][CH3:19])=[O:16].C(#[N:25])C>>[CH3:21][C:20]1[NH:25][C:11]([C:1]2[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[CH:4]=[CH:3][CH:2]=2)=[N:12][C:14]=1[C:15]([O:17][CH2:18][CH3:19])=[O:16]
|
Name
|
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)CN
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
O=C(C(=O)OCC)C(C)=O
|
Name
|
(Z)-2-oxime
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
115 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N=C(N1)C1=CC=CC2=CC=CC=C12)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |